N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine
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Overview
Description
N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine is a chemical compound with the molecular formula C11H12N4O . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.24 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Scientific Research Applications
Synthesis and Biological Activity
N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine and its derivatives have been utilized in the synthesis of various compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and shown significant larvicidal activity against third instar larvae. The larvicidal activity was attributed to the presence of electron-withdrawing groups attached to the benzyl ring, like trifluoro, fluorine, hydroxy, nitro, and methoxy derivatives (Gorle et al., 2016).
Antiviral Activity
Research on pyrimidine-2,4-diamine derivatives has also highlighted their potential in antiviral applications. Some derivatives have been noted for their marked inhibitory effect on retrovirus replication in cell culture, with specific compounds exhibiting significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Molecular and Supramolecular Structures
The compound has also been instrumental in the study of molecular and supramolecular structures. Research has demonstrated the synthesis of amino-substituted benzimidazole-pyrimidine hybrids starting from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine, leading to the formation of three-dimensional framework structures through various hydrogen bonds (Vicentes et al., 2019).
Corrosion Inhibition
A newly synthesized pyrimidine-based compound was evaluated as a corrosion inhibitor for API X60 steel in highly aggressive simulated oilfield brine. The study revealed that the compound, containing heteroatoms and aromatic rings, adsorbs on the steel surface, significantly reducing pitting corrosion and providing inhibition efficiency up to 90% at 20 ppm (Onyeachu et al., 2019).
Synthesis of Novel Compounds
The compound and its derivatives have also been used in the synthesis of novel compounds with various potential applications. For example, it has been used in synthesizing novel polyimides, pyrimido pyrimidine derivatives, and other organophosphorus compounds, demonstrating a wide range of properties and potential applications in different fields, including materials science and pharmacology (Jadhav et al., 2022), (Zhang et al., 2005), (Younes et al., 2013).
Mechanism of Action
Target of Action
The primary target of N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are important protein-serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
this compound interacts with CDK6 by inhibiting its activity . This interaction disrupts the normal function of CDK6, leading to changes in cell cycle regulation and transcription .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This can lead to downstream effects such as the disruption of cell proliferation and growth .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and growth . This is due to the disruption of cell cycle regulation and transcription caused by the inhibition of CDK6 .
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)pyrimidine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-16-10-4-2-9(3-5-10)15-11-13-6-8(12)7-14-11/h2-7H,12H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDUCGIVROUICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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